molecular formula C12H11N3O3S B11363997 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide

Cat. No.: B11363997
M. Wt: 277.30 g/mol
InChI Key: IYAGXYXHFOJFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide is a compound that features a thiazole ring and a nitrobenzamide moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . The nitrobenzamide group is a common structural motif in various pharmacologically active compounds.

Preparation Methods

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2-methyl-1,3-thiazole-4-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide depends on its specific biological target. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components . The thiazole ring may interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide can be compared with other thiazole-containing compounds such as:

The uniqueness of this compound lies in its specific combination of the thiazole ring and nitrobenzamide group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-nitrobenzamide

InChI

InChI=1S/C12H11N3O3S/c1-8-14-9(7-19-8)6-13-12(16)10-4-2-3-5-11(10)15(17)18/h2-5,7H,6H2,1H3,(H,13,16)

InChI Key

IYAGXYXHFOJFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.